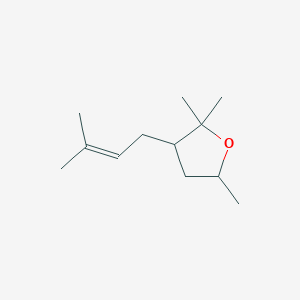![molecular formula C32H38N2O4 B14324193 Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate CAS No. 112183-84-3](/img/structure/B14324193.png)
Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dodecyl chain attached to a benzoate group, which is further linked to a hydrazinylidene moiety connected to a benzoyl-substituted cyclohexa-dienone ring. The intricate structure of this compound makes it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate typically involves multiple steps:
Formation of the Benzoyl-substituted Cyclohexa-dienone Ring: This step involves the reaction of benzoyl chloride with a suitable cyclohexadiene derivative under controlled conditions.
Hydrazinylidene Formation: The benzoyl-substituted cyclohexa-dienone is then reacted with hydrazine to form the hydrazinylidene intermediate.
Benzoate Esterification: The hydrazinylidene intermediate is esterified with dodecyl benzoate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of azines.
Reduction: Reduction reactions can target the benzoyl-substituted cyclohexa-dienone ring, converting it to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products
Oxidation: Formation of azines and other oxidized derivatives.
Reduction: Formation of reduced cyclohexadiene derivatives.
Substitution: Formation of substituted benzoate derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of biocompatible materials.
Medicine
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Coatings and Polymers: The compound can be incorporated into coatings and polymers to enhance their properties, such as durability and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the benzoyl-substituted cyclohexa-dienone ring can participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate
Uniqueness
This compound stands out due to its dodecyl chain, which imparts unique hydrophobic properties, making it suitable for applications in non-polar environments. Its structural complexity also allows for diverse chemical modifications, enhancing its versatility in various scientific fields.
Propriétés
Numéro CAS |
112183-84-3 |
|---|---|
Formule moléculaire |
C32H38N2O4 |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
dodecyl 4-[(3-benzoyl-4-hydroxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C32H38N2O4/c1-2-3-4-5-6-7-8-9-10-14-23-38-32(37)26-17-19-27(20-18-26)33-34-28-21-22-30(35)29(24-28)31(36)25-15-12-11-13-16-25/h11-13,15-22,24,35H,2-10,14,23H2,1H3 |
Clé InChI |
PRKIFSWGAJLMSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)



![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)

